Allocholic acid
Overview
Description
Synthesis Analysis
Synthesis techniques for complex molecules like allocholic acid often involve detailed organic synthesis strategies, leveraging both traditional and innovative methods. For example, advancements in asymmetric synthesis have been crucial for developing α-(trifluoromethyl)-containing α-amino acids, showcasing the precision required in constructing complex molecules with specific functional groups (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
The analysis of molecular structures involves a combination of spectroscopic techniques and computational methods to determine the arrangement of atoms within a molecule. For example, the synthesis and characterization of diketopyrrolopyrroles highlight the importance of understanding optical properties in relation to molecular structure (Grzybowski & Gryko, 2015).
Chemical Reactions and Properties
Chemical properties of molecules like allocholic acid are closely tied to their functional groups and overall molecular architecture. Research on the synthesis and biological properties of amino acids and peptides containing tetrazolyl moieties illustrates the diverse reactivity and potential biological relevance of compounds with unique chemical functionalities (Popova & Trifonov, 2015).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and crystallinity, are essential for their practical application. The solvothermal synthesis of perovskites and pyrochlores, for example, demonstrates the impact of synthesis conditions on the physical properties of the resulting materials, offering insights into the crystallization processes of functional oxides under mild conditions (Modeshia & Walton, 2010).
Chemical Properties Analysis
Analyzing the chemical properties of compounds like allocholic acid involves understanding their reactivity, stability, and interactions with other molecules. The review of process synthesis provides a broad perspective on the strategies for creating complex chemical systems, highlighting the role of synthesis in achieving desired chemical properties (Nishida, Stephanopoulos, & Westerberg, 1981).
Scientific Research Applications
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Chemistry and Biochemistry : Allocholic acid is a derivative of cholanoic acid where the hydrogen at C5 is alpha-oriented . It’s one of the allo bile acids, which are the 5 α-cholanoic acids . These acids are oxygenated at positions 3, 6, 7, and/or 12 . Allocholic acid is the 5 α-derivative of cholic acid . In biochemistry, bile acids like Allocholic acid are responsible for the solubilization of cholesterol and fat through mixed micelle formation with phospholipids .
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Pharmacological Applications : Bile acids and their analogues, including Allocholic acid, have been extensively utilized as supramolecular receptors for various types of guest molecules and ions . Under certain defined conditions, the supramolecular association of bile acids and their derivatives leads to gel formation .
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Olfactory Research : Allocholic acid and its derivative, 3-keto allocholic acid, have been studied in the context of olfactory research. Specifically, these compounds have been investigated for their role as pheromones in sea lampreys (Petromyzon marinus). The olfactory organs of female sea lampreys were found to be sensitive to these bile acids, with different response thresholds and potencies observed for the sulfated and non-sulfated forms . This research supports the hypothesis that male-specific bile acids function as a pheromone .
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Chemical Synthesis : Allocholic acid can be obtained by treating the methyl ester of 5/3-bile acids in boiling p-cymine . This method of synthesis expands the range of available bile acids for further chemical and biological studies .
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Environmental Monitoring : Allocholic acid, along with other bile acids, has been used in environmental monitoring studies. Specifically, the presence and concentration of these compounds in water bodies can provide information about the species present and their physiological states . For example, the detection of allocholic acid and other bile acids in a river could indicate the presence of sea lampreys, which are known to release these compounds .
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Pharmaceutical Research : Allocholic acid, like other bile acids, has been studied for its potential pharmaceutical applications . These compounds have unique chemical properties that make them useful in drug delivery systems . For example, they can form micelles that can encapsulate drug molecules, enhancing their solubility and bioavailability .
Safety And Hazards
Future Directions
Allocholic acid has demonstrated its potential to ameliorate liver damage by inhibiting bile acid synthesis and promoting both bile acid efflux and renal elimination pathways, thus restoring bile acid homeostasis . This suggests that it could be further explored for its therapeutic potential in conditions related to liver damage and cholestasis .
properties
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-PGHAKIONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859117 | |
Record name | 5alpha-Allocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Allocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Allocholic acid | |
CAS RN |
2464-18-8 | |
Record name | Allocholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2464-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allocholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5alpha-Allocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 251 °C | |
Record name | Allocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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